molecular formula C17H23N3O B2476811 N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide CAS No. 1241156-02-4

N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide

Cat. No. B2476811
CAS RN: 1241156-02-4
M. Wt: 285.391
InChI Key: GFFUXOIEGBBKEN-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CX-5461 and is known to have a unique mechanism of action that makes it a promising candidate for use in various research applications.

Mechanism of Action

CX-5461 works by inhibiting the activity of RNA polymerase I, which is responsible for the transcription of ribosomal RNA. By inhibiting this process, CX-5461 can induce nucleolar stress and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects, including the induction of nucleolar stress and the activation of the p53 pathway. Additionally, CX-5461 has been shown to selectively target cancer cells, leading to cell death and tumor regression.

Advantages and Limitations for Lab Experiments

One of the main advantages of CX-5461 is its unique mechanism of action, which makes it a promising candidate for use in cancer research. However, there are also some limitations associated with the use of CX-5461 in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

There are several future directions that could be explored in the study of CX-5461. One potential avenue for research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to explore the potential applications of CX-5461 in other areas of scientific research beyond cancer treatment. Finally, there is a need for more research to be conducted on the potential side effects and toxicity of CX-5461, as well as its interactions with other compounds and drugs.

Synthesis Methods

CX-5461 can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method for CX-5461 has been optimized over the years, and there are now several different approaches that can be used to produce this compound in high yields and purity.

Scientific Research Applications

CX-5461 has been studied for its potential applications in cancer research, specifically in the treatment of solid tumors. This compound has been shown to selectively target cancer cells and induce cell death, making it a promising candidate for use in chemotherapy.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(N,2,3-trimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-6-5-7-15(13(12)2)20(4)10-16(21)19-17(3,11-18)14-8-9-14/h5-7,14H,8-10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFUXOIEGBBKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C)CC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide

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